2-Methylene-1,3-propanediol
Description
The exact mass of the compound 2-Methylenepropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylidenepropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYKITVXPZLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063055 | |
| Record name | 1,3-Propanediol, 2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3513-81-3 | |
| Record name | 2-Methylene-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3513-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003513813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylenepropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.470 | |
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| Record name | 2-Methylene-1,3-propanediol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVG2NNQ7K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Nomenclature and Structural Characteristics
Halogenated Precursor Routes
A significant pathway to 2-Methylene-1,3-propanediol involves the dehydrohalogenation of a suitably substituted propanediol (B1597323) derivative. This method leverages the creation of a carbon-carbon double bond through an elimination reaction.
The synthesis can be achieved by reacting a compound represented by the general formula where X is a halogen atom (such as chlorine, bromine, or iodine) or another suitable leaving group, with a base. google.com This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form the methylene (B1212753) group. The reaction is typically carried out in a solvent like water or an alcohol. google.com
To maximize the yield and purity of this compound, careful optimization of reaction conditions is crucial. Temperature is a key parameter in this process. Research indicates that conducting the dehydrohalogenation reaction at elevated temperatures can significantly improve the outcome. google.com For instance, setting a lower reaction temperature limit of 40°C, and more preferably 60°C or even 80°C, has been shown to increase the yield. google.com Conversely, an upper temperature limit, preferably around 120°C or more ideally 110°C, is also established to maintain control over the reaction. google.com The use of heat is favored when the reaction is performed by mixing the halogenated precursor and a base in a solvent. google.com
The table below summarizes the recommended temperature ranges for the dehydrohalogenation reaction to enhance the yield of this compound (MPDA). google.com
| Parameter | Preferred Range | More Preferred Range | Even More Preferred Range | Rationale |
| Lower Reaction Temperature | ≥ 40°C | ≥ 60°C | ≥ 80°C | Increases reaction rate and yield. google.com |
| Upper Reaction Temperature | ≤ 120°C | ≤ 110°C | ≤ 100°C | Suppresses side reactions. google.com |
This table is based on data from patent JP2023066294A, outlining the optimization of reaction temperatures for the synthesis of this compound (MPDA). google.com
Olefin Metathesis Strategies
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. nobelprize.orgalfa-chemistry.com This catalytic reaction involves the redistribution of alkene fragments and has been applied to the synthesis of complex molecules, including those involving this compound. nobelprize.orgresearchgate.netnih.gov
Cross-metathesis is an intermolecular reaction that joins two different alkenes. merckmillipore.com This strategy has been successfully employed using derivatives of this compound to synthesize more complex structures. researchgate.netnih.gov In these reactions, a protected form of this compound is reacted with another functionalized olefin in the presence of a metathesis catalyst. researchgate.netnih.gov For example, various protected derivatives, such as mono-silylated or acetonide-protected diols, have been used in cross-metathesis reactions. researchgate.netnih.gov The choice of protecting group can influence the reaction's efficiency and the stability of the final product. researchgate.netnih.gov For instance, the cross-metathesis of a complex tetrahydrofuran (B95107) derivative with acetonide-protected this compound has been reported as a step in the total synthesis of the marine macrolide biselide A. researchgate.netnih.gov
The choice of catalyst is critical in olefin metathesis, influencing activity, selectivity, and functional group tolerance. wikipedia.orgbeilstein-journals.org Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their stability and broad applicability. alfa-chemistry.comwikipedia.org
In the cross-metathesis reactions involving derivatives of this compound, second-generation Hoveyda-Grubbs and Stewart-Grubbs catalysts have been utilized. nih.gov The selection of the catalyst can impact the stereoselectivity (E/Z ratio) of the newly formed double bond. nih.gov For instance, studies have shown that reacting a functionalized olefin with mono-TBS protected this compound using a Hoveyda-Grubbs second-generation catalyst resulted in poor E/Z selectivity, even favoring the undesired Z-isomer in one case. researchgate.netnih.gov The use of a Stewart-Grubbs catalyst in another instance led to the dimerization of the starting olefin as the major product, highlighting the sensitivity of the reaction outcome to the specific catalyst system employed. nih.gov
The following table presents data from cross-metathesis reactions involving derivatives of this compound, illustrating the influence of protecting groups and catalysts on the reaction yield. nih.gov
| Entry | Alkene Partner | R1 | R2 | Catalyst | Product | Yield (%) | E:Z Ratio |
| 1 | 54a | TES | H | Hoveyda-Grubbs 2nd Gen | 55a | 30 | 1:1 |
| 2 | 54b | TBS | H | Hoveyda-Grubbs 2nd Gen | 55b | 40 | 1:1.5 |
| 3 | 54c | H | H | Hoveyda-Grubbs 2nd Gen | 55c | 45 | N/A |
| 4 | 54d | TBS | TBS | Hoveyda-Grubbs 2nd Gen | 55d | 50 | N/A |
| 5 | 54e | Acetonide | Acetonide | Hoveyda-Grubbs 2nd Gen | 55e | 0 | N/A |
| 6 | 54e | Acetonide | Acetonide | Stewart-Grubbs | 55e | 0 | N/A |
| 7 | 54e | Acetonide | Acetonide | Hoveyda-Grubbs 2nd Gen | 56e | 60 | N/A |
| 8 | 54e | Acetonide | Acetonide | Hoveyda-Grubbs 2nd Gen | 56e | 71 | N/A |
This table is adapted from research on the total synthesis of biselide A, where various protected derivatives of this compound (54a-e) were reacted with a tetrahydrofuran olefin (52 or 53) under different conditions. nih.gov Note: R1 and R2 represent protecting groups on the diol. "Acetonide" refers to the isopropylidene ketal protecting group. TES is triethylsilyl and TBS is tert-butyldimethylsilyl. Entries 5 and 6 resulted in dimerization of the starting material as the major product. Entry 7 used the alkene partner 53, and Entry 8 used 10 equivalents of 54e. nih.gov
Olefin Metathesis Strategies
Diastereoselective and Stereochemical Considerations (e.g., E/Z Selectivity)
The stereochemical outcome of reactions involving this compound and its derivatives is a crucial factor, particularly in complex syntheses. Achieving control over the geometry of the double bond (E/Z selectivity) during reactions like cross metathesis is a significant area of research.
For instance, studies on the synthesis of the marine macrolide biselide A have utilized cross metathesis reactions with derivatives of this compound to introduce specific structural fragments. researchgate.net Research in this area has shown that the choice of protecting groups on the diol can influence the diastereoselectivity of the metathesis reaction. However, achieving high E/Z selectivity remains a challenge.
In one study, the cross metathesis of an alkene with mono-protected derivatives of this compound, such as the mono-TES or mono-TBS protected diols, exhibited poor E/Z selectivity. researchgate.net In fact, the reaction with the mono-TBS protected diol favored the undesired Z-isomer. researchgate.net This highlights the subtle effects that protecting group strategy can have on the stereochemical course of the reaction.
Table 1: E/Z Selectivity in Cross Metathesis Reactions of this compound Derivatives researchgate.net
| Entry | Diol Derivative | Protecting Group | E/Z Ratio |
| 1 | 54a | TES | 1.3:1 |
| 2 | 54b | TBS | 1:1.5 |
| 8 | 55e | bis-acetonide | - |
Furthermore, the prochiral nature of 2-methyl-1,3-propanediol (B1210203), a related compound, has been exploited in chemoenzymatic approaches to generate enantiomerically pure products through lipase-catalyzed desymmetrization. researchgate.net Such strategies underscore the importance of stereochemical control in the synthesis of chiral 1,3-diols. While not directly involving the methylene group, these methods are relevant to the broader field of stereoselective diol synthesis.
Challenges in Catalyst Residue Removal and Product Isolation
The purification of this compound from reaction mixtures presents several challenges, including the removal of catalyst residues and the separation of the product from byproducts and unreacted starting materials.
In processes involving metal catalysts, such as rhodium complexes used in hydroformylation reactions to produce related diols, complete removal of the catalyst from the product is essential to prevent contamination and ensure the desired product quality. google.com The high solubility of some catalyst components, like certain rhenium oxides (ReOx) in water, can lead to poor catalyst stability and complicate the separation process. researchgate.net
For diols produced via fermentation, the purification process is further complicated by the presence of a wide range of impurities in the fermentation broth. These can include residual glycerol, various organic acids (such as acetic, lactic, and succinic acids), other alcohols, salts, and cellular debris. nih.govresearchgate.netscirp.org The hydrophilic nature of 1,3-diols makes their separation from these aqueous mixtures particularly challenging. scirp.org Methods such as ion exchange chromatography and reactive extraction are often employed to remove these impurities. nih.gov For example, strong acidic ion exchange resins have been used to separate 1,3-propanediol (B51772) from secondary metabolites. nih.gov
Esterification Reactions
The hydroxyl groups of this compound readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is fundamental to producing various derivatives with tailored properties.
This compound diacetate is a significant derivative formed by the acetylation of both hydroxyl groups of this compound. google.com This compound serves as a key intermediate in various synthetic applications, including the production of modified polymers and in palladium-catalyzed cyclization reactions. google.comrsc.org
The synthesis can be achieved by reacting this compound with an acetylating agent like acetic anhydride (B1165640) or acetic acid in the presence of a catalyst. google.com The reaction involves the nucleophilic attack of the hydroxyl groups on the carbonyl carbon of the acetylating agent, leading to the formation of ester linkages and a byproduct, which is typically water or acetic acid depending on the reagent used.
A notable application of this compound diacetate is in palladium-mediated annulation reactions for the synthesis of complex molecules like (+)-Huperzine A. researchgate.net It is also utilized in palladium-catalyzed cyclizations with β-enaminocarbonyl compounds to produce 3-methylene-1,2,3,4-tetrahydropyridines. rsc.org
The efficiency of the acetylation of this compound is highly dependent on the catalyst employed. Both acid and base catalysts can be used to promote the reaction. For instance, in the esterification of 1,3-propanediol with terephthalic acid, a combination of tin and titanium catalysts has been shown to be effective, reducing reaction times and operating temperatures. google.com
In a related process, the oxidative acetylation of methallyl acetate (B1210297) to produce 2-methylenepropane-1,3-diyl diacetate is performed under an oxygen atmosphere with a specific catalyst, achieving high conversion rates. The choice of catalyst is crucial for maximizing the yield and selectivity of the desired diacetate product while minimizing side reactions.
Table 1: Comparison of Catalytic Systems for Propanediol Esterification
| Catalyst System | Reactants | Conditions | Outcome |
|---|---|---|---|
| Tin and Titanium | Terephthalic acid, 1,3-propanediol | Esterification medium | Reduced reaction time and temperature |
| n-Butylstannoic acid | Terephthalic acid, 1,3-propanediol | 210°C | 4.5 hours to clear solution |
| Tetraisopropyl titanate | Terephthalic acid, 1,3-propanediol | 210°C | 7.5 hours to clear solution |
Other Functional Group Interconversions
Beyond esterification, the unique structure of this compound allows for other important chemical transformations.
The hydroxyl groups can be converted to other functional groups. For example, they can be transformed into halides (e.g., chlorides, bromides) or sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. vanderbilt.edu The diol can also undergo etherification reactions. cymitquimica.com
The double bond in this compound is susceptible to various addition reactions. One significant transformation is its reaction with N-tosyl imines in the presence of a palladium catalyst to form 3-methylene-1,2,3,4-tetrahydropyridines. semanticscholar.org Furthermore, it participates in cross-metathesis reactions, which are powerful carbon-carbon bond-forming methods in organic synthesis. researchgate.netnih.gov For instance, cross-metathesis with protected diols has been explored in the total synthesis of the marine macrolide biselide A. researchgate.netnih.gov
Hydrogenation of the double bond in this compound or its derivatives leads to the corresponding saturated compound, 2-methyl-1,3-propanediol. google.com This saturated diol is a valuable monomer for the synthesis of polyesters and polyurethanes. google.commdpi.com The bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid, a precursor to methacrylic acid, has also been demonstrated. rsc.org
Physical and Chemical Properties
2-Methylene-1,3-propanediol is typically a colorless to light yellow, viscous liquid. thermofisher.comcymitquimica.com It is soluble in water and possesses hygroscopic properties, meaning it can absorb moisture from the surrounding environment. cymitquimica.com
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 88.11 g/mol |
| Boiling Point | 93-95 °C at 2 mmHg sigmaaldrich.comsigmaaldrich.com |
| Density | Approximately 1.081 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
| Refractive Index | ~1.473 at 20 °C sigmaaldrich.com |
| Flash Point | 110 °C vwr.comsigmaaldrich.com |
Note: The presented data is a compilation from various sources and may show slight variations.
The chemical reactivity of this compound is largely dictated by its functional groups. The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form polyesters. They can also react to form ethers. The carbon-carbon double bond of the methylene (B1212753) group is susceptible to addition reactions, a key feature in its polymerization.
Synthesis and Production
One documented method for the synthesis of 2-methylene-1,3-propanediol involves the reaction of a compound with the general formula where R1, R2, and R3 are independently a hydrogen atom or an acyl group (with the exclusion of all being hydrogen atoms) and X is a halogen (chlorine, bromine, iodine) or a sulfonyloxy group (mesyl or tosyl), with a base. google.com A specific example is the reaction of 2-(bromomethyl)-2-(hydroxymethyl)-1,3-propanediol with a base like potassium hydroxide. google.com This process aims to achieve a high yield of the desired product. google.com
Applications in Polymer Science and Advanced Organic Synthesis
Monomeric Applications in Polymer Systems
2-Methylene-1,3-propanediol and its derivatives serve as important comonomers in the production of modified polymers, imparting unique and desirable properties to the final materials.
This compound diacetate (MPDAc), a derivative of this compound, is utilized as a comonomer in the synthesis of modified ethylene-vinyl alcohol (EVOH) copolymers. google.com The modified EVOH is produced by saponifying a copolymer of ethylene, a vinyl ester, and MPDAc. google.com EVOH copolymers are known for their excellent gas barrier properties, making them suitable for applications in food packaging and other barrier materials. tue.nl The incorporation of monomers like this compound is a strategy to further enhance the physical properties of these polymers. google.com
The inclusion of this compound diacetate as a comonomer in EVOH results in notable improvements in the physical characteristics of the polymer. Specifically, MPDAc-modified EVOH exhibits enhanced stretchability and shrinkability while maintaining the good barrier properties of the original EVOH. google.com These enhanced properties are particularly beneficial for applications such as heat-shrinkable films, where a high degree of stretching and subsequent shrinkage is required. google.com The modification allows for the production of films that can be stretched to a higher magnification, leading to improved heat-shrinkage rates. google.com The introduction of the this compound unit can disrupt the regular polymer chain structure, which may lead to a decrease in crystallinity and an increase in flexibility, thus improving stretchability.
| Polymer System | Monomer | Observed Impact on Properties | Reference |
| Ethylene-Vinyl Alcohol Copolymer (EVOH) | This compound diacetate (MPDAc) | Enhanced stretchability and shrinkability | google.com |
| Poly(ethylene terephthalate) (PET) | 2-Methyl-1,3-propanediol (B1210203) (a related diol) | Reduced crystallinity, increased shrinkage | psu.edu |
Role as a Building Block in Complex Molecule Synthesis
The distinct arrangement of functional groups in this compound makes it a strategic building block for the synthesis of complex organic molecules, including biologically active natural products.
This compound and its derivatives have been instrumental in the total synthesis of complex macrolides like Biselide A. researchgate.netnih.gov Biselide A is a marine macrolide that has garnered interest as a potential anticancer drug candidate due to its low toxicity in certain assays. researchgate.net In the total synthesis of Biselide A, derivatives of this compound are used to introduce a specific fragment (the C3-C4 portion) and the C20 hydroxymethyl group into the macrolide structure. researchgate.netnih.gov This is achieved through a cross-metathesis reaction, a powerful carbon-carbon bond-forming reaction in modern organic synthesis. researchgate.netnih.gov
In multi-step syntheses, it is often necessary to selectively protect certain functional groups to prevent them from reacting out of turn. In the synthesis of Biselide A, various protected derivatives of this compound were employed. researchgate.netnih.gov For instance, mono-protected versions with triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) ethers were used, as well as an acetonide-protected derivative. researchgate.netnih.gov The use of these protecting groups allows for the controlled and sequential reaction of the different hydroxyl groups within the molecule, which is crucial for the successful construction of the complex target molecule. researchgate.netnih.gov The choice of protecting group can also influence the stereoselectivity of key reactions. researchgate.netnih.gov The ability to use orthogonally protected derivatives, which can be removed under different conditions, is a key strategy in the synthesis of complex molecules like Biselide A. researchgate.netnih.gov
| Derivative of this compound | Protecting Group | Application in Biselide A Synthesis | Reference |
| This compound mono-TES ether | Triethylsilyl (TES) | Cross-metathesis to introduce C3-C4 and C20 fragments | researchgate.netnih.gov |
| This compound mono-TBS ether | tert-Butyldimethylsilyl (TBS) | Cross-metathesis to introduce C3-C4 and C20 fragments | researchgate.netnih.gov |
| Acetonide-protected this compound | Isopropylidene acetal | Cross-metathesis for orthogonal protection strategy | researchgate.netnih.gov |
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy) for Structural Elucidation
A key feature in the IR spectrum of this compound is the presence of the C=C double bond. The stretching vibration of this bond typically appears in the 1640-1680 cm⁻¹ region. The C-H stretching vibrations of the vinylidene group (=CH₂) are expected just above 3000 cm⁻¹, while the out-of-plane bending (wagging) of this group gives a strong absorption band in the 890-900 cm⁻¹ region. The stretching vibrations of the aliphatic C-H bonds in the CH₂ groups will be observed in the 2850-3000 cm⁻¹ range.
Publicly available spectral data from sources like PubChem indicate that FTIR and ATR-IR spectra of this compound have been recorded using instruments such as the Bruker Tensor 27 FT-IR. However, a detailed analysis and assignment of the observed peaks remain to be published in scientific literature.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers a complementary perspective to IR spectroscopy for the vibrational analysis of this compound. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of a molecule. This often results in different selection rules and provides information on vibrations that may be weak or absent in the IR spectrum.
For this compound, the C=C stretching vibration of the double bond is expected to produce a strong and sharp signal in the Raman spectrum, typically in the 1640-1680 cm⁻¹ region. This is a key characteristic of Raman spectroscopy, where symmetric, non-polar bonds often yield intense signals. The symmetric stretching of the C-C single bonds will also be Raman active.
Similar to IR spectroscopy, the O-H stretching vibrations will appear in the high-frequency region of the Raman spectrum, although they are generally weaker and less broad compared to their IR counterparts. The various C-H stretching and bending modes of the methylene (B1212753) and vinylidene groups will also be present in the Raman spectrum.
A Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, as indicated by data in the PubChem database. A comprehensive analysis and assignment of the Raman bands, which would provide a more complete vibrational picture of the molecule, is a subject for future research. The study of unsaturated fatty acids using Raman spectroscopy has shown that the intensity ratio of the C=C stretching band to other bands can provide quantitative information, a technique that could potentially be applied to this compound and its derivatives. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular skeleton and the connectivity of the atoms.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the different types of protons present in the molecule. The protons of the two equivalent hydroxyl (-OH) groups would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature due to hydrogen exchange. The four protons of the two equivalent methylene (-CH₂OH) groups would likely appear as a singlet due to the absence of adjacent protons for coupling, expected in the range of 3.5-4.5 ppm. The two protons of the vinylidene (=CH₂) group are chemically equivalent and would also present as a singlet, typically in the region of 4.5-5.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound should exhibit three distinct signals corresponding to the three non-equivalent carbon atoms. The carbon atom of the two equivalent methylene groups (-CH₂OH) would be expected in the 60-70 ppm range. The quaternary carbon atom of the double bond (C=) would appear further downfield, likely in the 140-150 ppm region. The terminal carbon of the vinylidene group (=CH₂) is anticipated to resonate in the 110-125 ppm range. docbrown.info
It is important to note that while spectral data for the similarly named compound "2-Methyl-1,3-propanediol" is available, it is crucial to avoid confusion as it has a different chemical structure and therefore different NMR spectra. chemicalbook.com
Theoretical and Quantum Chemical Studies
Theoretical and quantum chemical calculations are powerful tools for complementing experimental spectroscopic data and providing deeper insights into the molecular properties of this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.net
By calculating the optimized geometry of the molecule, it is possible to predict the bond lengths, bond angles, and dihedral angles. These computational models can also be used to calculate the theoretical vibrational spectrum. The calculated frequencies and intensities for both IR and Raman spectra can then be compared with the experimental data to aid in the assignment of the observed bands. The Potential Energy Distribution (PED) analysis can be performed to determine the contribution of each internal coordinate to the normal modes of vibration. researchgate.net
Similarly, quantum chemical methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when compared to the experimental values, can provide strong support for the structural assignment.
Bio Based Monomer
There is growing interest in producing chemicals from renewable resources. 1,3-propanediol (B51772), a related compound, can be produced through the microbial fermentation of glucose. researchgate.net This bio-based production route offers a more sustainable alternative to traditional petrochemical methods. researchgate.net While specific large-scale bio-based production methods for 2-methylene-1,3-propanediol are still under development, the potential to derive it from biomass sources is an active area of research, aligning with the broader trend towards "green chemistry" and the development of sustainable polymers. researchgate.net The use of bio-based monomers like 1,3-propanediol and its derivatives is crucial for reducing the environmental footprint of the polymer industry. researchgate.netgoogle.com
Toxicological Profile
Potential for Skin Irritation
2-Methylene-1,3-propanediol is recognized as a skin irritant according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. fishersci.casigmaaldrich.comgeno-chem.com This classification is consistently reported by chemical suppliers and aggregated in chemical databases. sigmaaldrich.comgeno-chem.comnih.gov
According to notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, 100% of the reports from multiple companies classify this substance as causing skin irritation. nih.gov The assigned hazard statement is H315: "Causes skin irritation". sigmaaldrich.comgeno-chem.comnih.gov The GHS classification for skin irritation is Category 2. nih.gov Under older classification systems, the compound was also identified by the risk phrase R38, indicating it is irritating to the skin. chemicalbook.com
The following table summarizes the GHS classification for skin irritation.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation. nih.gov |
Data sourced from the ECHA C&L Inventory, based on 42 reports from 5 notifications. nih.gov
Potential for Ocular Irritation
Similar to its effects on the skin, this compound is classified as a substance that causes serious eye irritation. fishersci.casigmaaldrich.comgeno-chem.com This is a consistent finding across various safety data resources.
The ECHA C&L Inventory shows that 100% of notifications for this compound include a classification for serious eye irritation. nih.gov The formal hazard statement assigned under GHS is H319: "Causes serious eye irritation". sigmaaldrich.comgeno-chem.comnih.gov This corresponds to GHS Eye Irritation Category 2. nih.gov An older risk phrase, R36, also identified it as "Irritating to eyes". chemicalbook.com
The GHS classification details for ocular irritation are presented in the table below.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation. nih.gov |
Data sourced from the ECHA C&L Inventory, based on 42 reports from 5 notifications. nih.gov
Q & A
Q. What are the established synthetic routes for 2-Methylene-1,3-propanediol (MEPO), and how do reaction conditions influence yield?
MEPO is commonly synthesized via alkaline hydrolysis of 3-chloro-2-chloromethylpropene (CCMP). Single-factor experiments identified dimethylformamide (DMF) as the optimal solvent, achieving high selectivity and yield by suppressing side reactions like polymerization . Alternative routes include diacetate derivatives (e.g., this compound diacetate), which serve as intermediates in cross-metathesis reactions for polymer synthesis . Reaction optimization studies highlight the importance of temperature control (e.g., 50–60°C) and stoichiometric ratios to mitigate byproduct formation .
Q. What analytical methods are recommended for characterizing MEPO and its derivatives?
Gas chromatography (GC) is widely used for quantitative analysis of MEPO and intermediates like 3-hydroxypropionaldehyde, with relative standard deviations ≤3.21% . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation, particularly in distinguishing regioisomers (e.g., 20-hydroxy-1,3-propanediol derivatives) based on molecular weight and functional group signatures . High-resolution mass spectrometry (HRMS) further validates synthetic products in complex reactions .
Q. What safety protocols are essential for handling MEPO in laboratory settings?
MEPO is classified as a skin and eye irritant (H315, H319) with a flashpoint of 110°C. Mandatory precautions include:
- Personal protective equipment (PPE): N95 respirators, nitrile gloves, and chemical goggles .
- Ventilation: Use fume hoods during solvent-intensive reactions (e.g., DMF-mediated hydrolysis) .
- Storage: Inflammable liquid storage cabinets, away from oxidizers .
Advanced Research Questions
Q. How does MEPO participate in palladium-catalyzed cascade reactions for natural product synthesis?
MEPO-derived diacetates act as linchpins in Pd(0)-catalyzed allylic alkylation cascades. For example, in the synthesis of huperzine A (an Alzheimer’s drug candidate), MEPO diacetate reacts with β-keto-esters to form six-membered rings via tandem C–C bond formation. Optimized conditions (e.g., 82% yield, 92% enantiomeric excess) require precise ligand selection (e.g., BINAP) and avoidance of electron-withdrawing leaving groups (-Cl, -OBz) to preserve catalytic efficiency .
Q. What mechanistic insights explain MEPO’s role in zwitterionic trimethylenemethane (TMM) generation?
Under Pd catalysis, MEPO generates zwitterionic TMM intermediates, which undergo [3+2] cycloadditions with aldehydes or aldimines to yield 3-methylenecyclopentanols and pyrrolidines. Key steps include:
- Activation : Pd-mediated deprotonation and coordination to the diol.
- Reactivity : TMM’s ambiphilic nature enables dual nucleophilic/electrophilic reactivity, confirmed by DFT studies .
- Steric control : Substituents on the aldimine dictate regioselectivity (e.g., tosyl groups favor pyrrolidine formation) .
Q. How does MEPO enable cross-metathesis strategies in polymer chemistry?
MEPO serves as a diene precursor in olefin cross-metathesis (Grubbs catalysis), forming unsaturated polyesters with tunable thermal properties. For instance, reaction with norbornene derivatives yields polymers with glass transition temperatures (Tg) ranging from −20°C to 120°C, depending on backbone functionalization . Competing pathways (e.g., homometathesis) are suppressed using Hoveyda-Grubbs catalysts in toluene at 40°C .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in MEPO synthesis yields (e.g., 70–95%) arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance hydrolysis efficiency compared to water .
- Catalyst aging : Pd catalysts degrade over time, necessitating fresh batches for reproducibility .
- Byproduct management : Residual chloride ions from CCMP hydrolysis can poison catalysts; ion-exchange resins mitigate this .
Methodological Recommendations
- Reaction optimization : Use design of experiments (DoE) to map temperature, solvent, and catalyst interactions .
- Data validation : Cross-reference GC with <sup>13</sup>C NMR for quantitative accuracy in kinetic studies .
- Safety compliance : Regularly review GHS updates (e.g., MedChemExpress safety sheets) for hazard reclassification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
